molecular formula C9H7ClN2O6 B6331815 Ethyl 4-chloro-3,5-dinitrobenzoate CAS No. 19649-81-1

Ethyl 4-chloro-3,5-dinitrobenzoate

Cat. No.: B6331815
CAS No.: 19649-81-1
M. Wt: 274.61 g/mol
InChI Key: QYDCWOUEWGAPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H7ClN2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and nitro groups at the 3- and 5-positions. The compound is known for its applications in various fields, including chemistry and agriculture, particularly as a herbicide .

Mechanism of Action

Target of Action

Ethyl 4-chloro-3,5-dinitrobenzoate, also known as 4-Chloro-3,5-dinitro-benzoic acid ethyl ester, is a chemical compound with a complex structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the nitro groups and the ester group make dihedral angles with the benzene ring . This structural configuration may influence its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the compound forms charge transfer spectra with n-alkane solutions

Result of Action

It’s known that the compound exhibits antifungal activity against certain strains of candida . This suggests that it may have a significant impact at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3,5-dinitrobenzoate can be synthesized through the esterification of 4-chloro-3,5-dinitrobenzoic acid. The process involves the reaction of 4-chloro-3,5-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized as a herbicide in agricultural practices to control the growth of unwanted plants.

Comparison with Similar Compounds

Ethyl 4-chloro-3,5-dinitrobenzoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O6/c1-2-18-9(13)5-3-6(11(14)15)8(10)7(4-5)12(16)17/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDCWOUEWGAPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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